ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-isopropoxy-4,8-dimethylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(7-tert-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
Uniqueness
Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is unique due to its specific isopropoxy substituent, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
Molecular Formula |
C19H24O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate |
InChI |
InChI=1S/C19H24O5/c1-6-22-17(20)10-8-15-12(4)14-7-9-16(23-11(2)3)13(5)18(14)24-19(15)21/h7,9,11H,6,8,10H2,1-5H3 |
InChI Key |
YSDOQNSGXBNLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C)C)OC1=O)C |
Origin of Product |
United States |
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